1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one is an organic compound classified as a halogenated ketone. It features a bromomethyl group and a chlorophenyl moiety, contributing to its unique reactivity profile. The compound is significant in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.
This compound can be synthesized through various chemical methods, often involving bromination and other functional group transformations. It is commercially available from chemical suppliers, which provide access for research and industrial applications.
The synthesis of 1-(5-(bromomethyl)-2-chlorophenyl)propan-2-one typically involves the bromination of a suitable precursor compound. Common methods include:
The molecular structure of 1-(5-(bromomethyl)-2-chlorophenyl)propan-2-one includes:
Property | Value |
---|---|
Molecular Formula | C10H10BrClO |
Molecular Weight | 293.61 g/mol |
IUPAC Name | 1-(5-(bromomethyl)-2-chlorophenyl)propan-2-one |
Canonical SMILES | CC(=O)C(C1=C(C=CC(=C1)Br)Cl) |
1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one can participate in several types of chemical reactions:
The reactivity of this compound is influenced by the presence of halogen substituents, which can stabilize carbocations formed during nucleophilic substitution reactions.
The mechanism of action for 1-(5-(bromomethyl)-2-chlorophenyl)propan-2-one involves several pathways depending on the reaction conditions:
This versatility makes the compound valuable for synthesizing various derivatives with potential biological activities.
1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one has several scientific applications:
Its unique structure allows chemists to modify it further for specific applications in medicinal chemistry and materials science.
CAS No.: 6505-30-2
CAS No.: 3179-81-5
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 14680-51-4